3-(2-Methyl-1-piperidinyl)piperidine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. These compounds are characterized by their cyclic structure containing nitrogen atoms, which often exhibit significant biological activity. This particular compound has garnered attention for its potential applications in medicinal chemistry and pharmacology.
The compound is synthesized through various chemical methods that involve multi-component reactions. The synthesis routes can vary based on the desired purity and yield of the final product. Research and patent literature provide detailed methodologies for its preparation and characterization.
3-(2-Methyl-1-piperidinyl)piperidine dihydrochloride can be classified under:
The synthesis of 3-(2-Methyl-1-piperidinyl)piperidine dihydrochloride typically involves multi-component reactions. The general approach includes:
The synthetic route may involve several steps, including:
The molecular structure of 3-(2-Methyl-1-piperidinyl)piperidine dihydrochloride features two piperidine rings connected by a carbon chain, with a methyl group attached to one of the nitrogen atoms in the ring. The structural formula can be represented as follows:
The compound's molecular weight is approximately 249.18 g/mol. Its structural configuration plays a crucial role in its biological activity and interactions with other molecules.
3-(2-Methyl-1-piperidinyl)piperidine dihydrochloride undergoes various chemical reactions typical of piperidine derivatives, including:
These reactions can be influenced by factors such as solvent choice, temperature, and the presence of catalysts, which can enhance the efficiency of the synthesis process.
The mechanism of action for 3-(2-Methyl-1-piperidinyl)piperidine dihydrochloride largely depends on its interactions at the molecular level. It may function as a ligand for various receptors in biological systems, influencing neurotransmitter pathways.
Research indicates that compounds within this class can modulate neurotransmitter systems, particularly those involving dopamine and serotonin, making them potential candidates for therapeutic applications in neuropharmacology.
3-(2-Methyl-1-piperidinyl)piperidine dihydrochloride is utilized in various scientific fields:
This compound exemplifies the significance of piperidine derivatives in drug discovery and development, highlighting their versatility and potential impact in medicinal applications.
Catalytic hydrogenation represents a cornerstone methodology for constructing the piperidine scaffolds central to 3-(2-methyl-1-piperidinyl)piperidine. Heterogeneous catalysts enable efficient pyridine ring saturation under pressurized hydrogen, with palladium on carbon (Pd/C) emerging as a particularly effective system for direct pyridine-to-piperidine conversions. As demonstrated in Chinese Patent CN101148435A, pyridine derivatives undergo hydrogenation in methanol solvent at 50–60°C under 5–7 bar H₂ pressure using 10% Pd/C, achieving near-quantitative conversion to piperidine intermediates with minimal byproducts [3]. The dihydrochloride salt is subsequently formed by treating the free base with hydrochloric acid in isopropanol, yielding high-purity product after recrystallization.
Alternative cobalt-based catalysts have gained prominence due to their operational safety and cost-effectiveness. Beller's cobalt-titanium nanoparticle system achieves pyridine hydrogenation in aqueous media under milder conditions (30–50°C, 20–30 bar H₂), maintaining efficiency across electron-donating and electron-withdrawing substituents [2]. Ruthenium catalysts offer complementary stereoselectivity; Glorius's work demonstrates that Ru-phosphine complexes enable cis-selective hydrogenation of fluoropyridines, providing access to fluorinated piperidine building blocks with defined stereochemistry [2]. Palladium-catalyzed hydrogenation can be strategically interrupted to form piperidinone intermediates when water is introduced, enabling subsequent functionalization at the carbonyl position [2].
Table 1: Comparative Hydrogenation Catalysts for Piperidine Synthesis
Catalyst System | Conditions | Conversion (%) | Diastereoselectivity | Key Advantages |
---|---|---|---|---|
Pd/C (10%) | MeOH, 50-60°C, 5-7 bar H₂ | >99 | Not reported | Broad substrate tolerance |
Co/Ti nanoparticles | H₂O, 30-50°C, 20-30 bar H₂ | 85-95 | Moderate (up to 3:1 dr) | Water solvent, recyclable catalyst |
Ru-phosphine complex | EtOAc, 60°C, 50 bar H₂ | 90-98 | High cis selectivity | Fluorine-tolerant |
Ni silicide | iPrOH, 80°C, 30 bar H₂ | 75-88 | Variable | Low-cost metal alternative |
Chiral control in 3-(2-methyl-1-piperidinyl)piperidine synthesis demands precision in stereoselective bond formation. Organocatalytic reductive amination employing chiral phosphoric acids (e.g., TRIP) enables enantioselective installation of the 2-methyl substituent. Ketones undergo condensation with primary amines in the presence of (R)-TRIP catalyst (5 mol%), followed by hydride reduction (NaBH₄), delivering tertiary amines with 88–95% ee [3]. The chiral environment created by the phosphoric acid's binaphthyl scaffold directs hydride delivery through protonated imine intermediates, achieving predictable stereocontrol.
For diastereomerically pure targets, kinetic resolution using chiral acylating agents provides robust separation. Patent CN104876856A details the resolution of racemic 3-aminopiperidine using (1R,2S)-O,O-diacetyl tartaric acid in ethanol/water mixtures [4]. Selective crystallization of the (R)-amine tartrate salt affords >99.5% ee after three recrystallizations, while the undesired (S)-enantiomer remains in the mother liquor for racemization and recycling. Enzymatic resolution using immobilized lipases (e.g., Candida antarctica lipase B) offers complementary stereoselectivity—acylation of the piperidine nitrogen with vinyl acetate in methyl tert-butyl ether proceeds with E-values >200 for certain substrates [8].
Table 2: Stereocontrol Strategies for Piperidine Synthesis
Method | Chiral Source | ee Range (%) | Yield (%) | Key Limitations |
---|---|---|---|---|
Organocatalytic reductive amination | (R)-TRIP (5 mol%) | 88-95 | 70-85 | Substrate-dependent selectivity |
Tartrate salt resolution | (1R,2S)-Diacetyl tartaric acid | >99.5 | 40-45* | Maximum 50% theoretical yield |
Lipase-catalyzed acylation | CALB immobilized | 98-99 | 45-48* | Requires N-unsubstituted piperidine |
* Yield refers to isolated resolved enantiomer
Multi-component reactions (MCRs) provide efficient access to structurally complex piperidines by combining three or more reactants in a single pot. The Ugi reaction exemplifies this approach, where 2-methylpiperidine, aldehydes, isocyanides, and carboxylic acids assemble 3-aminopiperidine derivatives in methanol at 25°C within 12 hours [4]. This one-pot methodology generates diverse scaffolds with yields of 65–80%, eliminating intermediate purification while incorporating structural complexity. Microwave irradiation significantly accelerates MCRs—cyclocondensation of β-keto esters with amidines under ultrasound irradiation achieves 90% conversion in 15 minutes versus 12 hours conventionally [9].
Palladium-catalyzed tandem Suzuki coupling/hydrogenation sequences enable modular construction of substituted piperidines. As detailed in recent advances, 3-bromopyridine derivatives undergo Suzuki coupling with arylboronic acids followed by in situ hydrogenation using Pd/C under 10 bar H₂, yielding 3-arylpiperidines with 75–92% efficiency [2]. This cascade methodology tolerates ester, nitrile, and fluoro functionalities without protective group strategies. Cycloalkylpiperidines are accessible via rhodium-catalyzed hydrodehydroxylation/pyridine reduction sequences, where Grygorenko's protocol achieves deoxygenation concurrent with ring saturation using Rh/Al₂O₃ and triethylsilane in toluene at 110°C [2].
Conversion of the free base to 3-(2-methyl-1-piperidinyl)piperidine dihydrochloride enhances crystallinity, stability, and solubility profiles critical for pharmaceutical applications. Hydrochloride salt formation occurs through stoichiometric addition of concentrated HCl (2.05–2.10 equivalents) to the free base dissolved in anhydrous ethanol or isopropanol below 10°C to prevent thermal degradation [6]. Crystallization initiates upon cooling to −20°C, yielding high-purity dihydrochloride hydrate after filtration and drying under vacuum. Counterion selection profoundly impacts physicochemical properties—dihydrochloride salts exhibit substantially higher aqueous solubility (>150 mg/mL) compared to monohydrochloride or hydrobromide salts (<50 mg/mL), attributed to lattice energy differences confirmed by X-ray diffraction studies [7].
Purification via antisolvent crystallization removes residual amines and metal catalysts. Adding methyl tert-butyl ether (MTBE) to saturated aqueous dihydrochloride solutions induces rapid crystallization while excluding lipophilic impurities. Process optimization reveals that controlled water content (5–8% w/w) in ethanol maximizes crystal habit uniformity, as measured by laser diffraction particle sizing [6]. Final purity exceeds 99.5% by HPLC after recrystallization, with residual solvent levels below ICH Q3C limits (ethanol <500 ppm, MTBE <5000 ppm) .
Table 3: Dihydrochloride Salt Characterization Data
Property | Dihydrochloride Salt | Free Base | Analytical Method |
---|---|---|---|
Melting Point (°C) | 248–250 (dec.) | Oil | Differential scanning calorimetry |
Aqueous Solubility (25°C) | >150 mg/mL | <1 mg/mL | USP dissolution apparatus |
Hygroscopicity | Low (0.8% w/w at 80% RH) | High | Dynamic vapor sorption |
Purity | >99.5% | 95–98% | HPLC-UV (220 nm) |
Biocatalytic strategies provide sustainable routes to enantiopure piperidine intermediates central to 3-(2-methyl-1-piperidinyl)piperidine synthesis. Imine reductases (IREDs) catalyze reductive amination of diketones with exceptional stereocontrol, enabling direct access to chiral N-alkylpiperidines. For example, IRED-M5 from Streptomyces spp. reduces 1-methyl-3-piperidone with NADPH cofactor regeneration via glucose dehydrogenase (GDH), delivering (3R)-1-methyl-3-aminopiperidine in >99% ee and 85% yield at 100 g/L substrate loading [8]. Transaminases offer complementary stereoselectivity—ω-transaminase ATA-117 converts 1-Boc-3-piperidone to (S)-3-aminopiperidine using isopropylamine as amine donor, achieving 92% conversion and 98% ee after 24 hours at 30°C [4].
Whole-cell biotransformations integrate cofactor recycling inherently. Engineered Escherichia coli co-expressing IRED and GDH reduces 1-benzyl-4-carbethoxy-3-piperidone to the corresponding (3S)-amine with 94% ee and complete conversion at 50 g/L substrate concentration [8]. This approach eliminates expensive NADPH addition while simplifying downstream processing. Recent advances exploit amine dehydrogenases (AmDHs) for reductive amination of carbonyls with ammonia, directly affording primary amines without protecting groups. The AmDH from Bacillus cereus converts 1-(tert-butoxycarbonyl)piperidin-4-one to (R)-4-amino-1-Boc-piperidine with 90% isolated yield and >99% ee [8], demonstrating potential for streamlined piperidine functionalization.
Table 4: Biocatalytic Systems for Chiral Piperidine Synthesis
Enzyme Class | Example Enzyme | Substrate | Product Configuration | ee (%) | Productivity (g/L/h) |
---|---|---|---|---|---|
Imine reductase (IRED) | IRED-M5 | 1-Methyl-3-piperidone | (3R)-1-Methyl-3-aminopiperidine | >99 | 3.8 |
ω-Transaminase | ATA-117 | 1-Boc-3-piperidone | (3S)-1-Boc-3-aminopiperidine | 98 | 1.2 |
Amine dehydrogenase (AmDH) | BcAmDH | 1-Boc-4-piperidone | (4R)-1-Boc-4-aminopiperidine | >99 | 0.8 |
Whole-cell (IRED+GDH) | Engineered E. coli | 1-Benzyl-4-carbethoxy-3-piperidone | (3S)-Amine derivative | 94 | 4.5 |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8